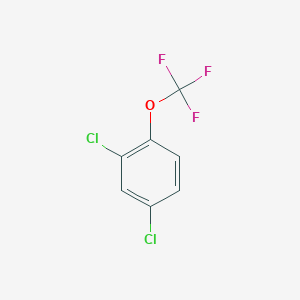

2,4-Dichloro-1-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGSLPHFBUKVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371657 | |

| Record name | 2,4-dichloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-85-4 | |

| Record name | 2,4-dichloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-1-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 2,4-Dichlorotoluene Derivatives

A common precursor is 2,4-dichlorotoluene, which undergoes chlorination in the presence of phosphorus trichloride (PCl3) as a catalyst. The reaction is conducted in a sealed reactor at approximately 120°C with chlorine gas under light irradiation to promote radical chlorination. The chlorination converts the methyl group into a dichloromethyl or trichloromethyl substituent, which can be further transformed into the trifluoromethoxy group in subsequent steps.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | 2,4-Dichlorotoluene | |

| Catalyst | PCl3 | |

| Temperature | 120°C | |

| Chlorine gas flow rate | Controlled under light | Conversion ≥ 99% of dichlorotoluene |

| Product distribution | 0.62% 2,4-dichlorobenzyl chloride, 85.18% 2,4-dichlorobenzylidene dichloride, 13.8% 2,4-dichlorotrichloromethylbenzene |

This chlorination step yields intermediates that are isolated and purified for further functionalization.

Synthesis of Trifluoromethoxybenzene Derivatives

The trifluoromethoxy group is introduced typically by fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride (HF) under pressure.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | Trichloromethoxybenzene | |

| Fluorinating agent | Anhydrous HF | |

| Temperature | 80°C | |

| Pressure | 30-35 kg/cm² | |

| Reaction time | 4-6 hours | Hydrochloric acid by-product formed |

| Product isolation | Atmospheric distillation | Pure trifluoromethoxybenzene obtained |

This reaction is performed in stainless steel autoclaves (SS 316) to withstand corrosive HF and pressure. The trifluoromethoxybenzene is then purified by distillation.

Nitration and Subsequent Functional Group Transformations

To obtain the desired substitution pattern, nitration of trifluoromethoxybenzene is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–35°C). This step yields a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%).

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | Trifluoromethoxybenzene | |

| Nitrating mixture | HNO3 + H2SO4 | |

| Temperature | 0–35°C | |

| Reaction time | 1–2 hours | Para-nitro isomer major product (~90%) |

| Isolation method | Dichloromethane extraction and evaporation | Crude nitro product obtained |

The nitro group can be further converted to an amine and then diazotized and decomposed to yield the trifluoromethoxy-substituted benzene with chloro substituents at desired positions.

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | 2,4-Dichlorotoluene | Cl2 gas, PCl3 catalyst, 120°C, light | 2,4-Dichlorobenzylidene dichloride (major) | Radical chlorination under light |

| 2 | Fluorination (Halogen exchange) | Trichloromethoxybenzene | Anhydrous HF, 80°C, 30-35 kg/cm² pressure | Trifluoromethoxybenzene | Performed in SS316 autoclave |

| 3 | Nitration | Trifluoromethoxybenzene | HNO3 + H2SO4, 0–35°C | 4-Nitro-trifluoromethoxybenzene (para major) | Isomer separation by solvent extraction |

| 4 | Diazotization and decomposition | 4-Amino-trifluoromethoxybenzene | NaNO2, H2SO4, low temperature, then heat | 2,4-Dichloro-1-(trifluoromethoxy)benzene | Diazotization followed by thermal decomposition |

- The chlorination step requires careful control of chlorine flow and light exposure to maximize conversion and minimize side products.

- Fluorination with anhydrous HF is highly effective but requires specialized equipment due to corrosive and high-pressure conditions.

- Nitration yields a mixture of isomers; however, reaction temperature and acid concentration can be optimized to favor the para isomer, which is the desired intermediate for further transformations.

- Purification steps such as solvent extraction and distillation are critical to isolate high-purity intermediates and final products.

- The overall yield and purity depend on precise control of reaction parameters, including temperature, pressure, reagent stoichiometry, and reaction time.

The preparation of this compound involves a multi-step synthetic sequence starting from chlorinated toluene derivatives, followed by halogen exchange fluorination and nitration reactions. The process demands stringent control of reaction conditions, especially during chlorination and fluorination steps, to achieve high yield and purity. The use of anhydrous HF under pressure is a key step for introducing the trifluoromethoxy group. Subsequent nitration and diazotization steps enable the installation of chloro substituents at the desired positions. This synthetic route is supported by detailed patent literature and industrial research findings, providing a robust framework for the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Dechlorinated or partially chlorinated benzene derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide and Pesticide Development

One of the primary applications of 2,4-Dichloro-1-(trifluoromethoxy)benzene is as a potential herbicide or pesticide. Its structural characteristics allow it to interact effectively with plant biochemistry, making it a candidate for controlling unwanted vegetation and pests. The presence of multiple halogens enhances its stability and efficacy in agricultural formulations.

Synthetic Chemistry

Intermediate in Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various fluorinated compounds. The trifluoromethoxy group is particularly valuable for introducing fluorine into organic molecules, which can enhance biological activity and alter physical properties .

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that derivatives of this compound can be employed in the synthesis of fluorinated amino acids and pharmaceuticals. For instance, its use in the preparation of optically active compounds highlights its role in creating biologically relevant molecules .

Environmental Chemistry

Toxicity and Environmental Impact Studies

Studies have been conducted to assess the environmental impact and toxicity of this compound. Its persistence in soil and water systems raises concerns regarding bioaccumulation and ecological effects. Research indicates that while it is effective as a pesticide, careful management is required to mitigate potential environmental hazards .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,4-Dichlorobenzotrifluoride | Two chlorines and one trifluoromethyl group | More pronounced lipophilicity due to trifluoromethyl |

| 1-Chloro-2,4-difluorobenzene | One chlorine and two fluorines | Less halogenated; may exhibit different reactivity |

| 3-Chloro-1,5-difluoro-2-nitrobenzene | One chlorine and two fluorines with a nitro group | Nitro group introduces additional reactivity |

This table illustrates how the unique combination of halogens in this compound confers specific properties not found in its analogs, enhancing its utility in various applications.

Safety and Handling Considerations

Given its chemical nature, appropriate safety measures must be taken when handling this compound. Protective equipment such as gloves and masks are recommended to prevent exposure to vapors or skin contact. Proper disposal methods should also be followed to mitigate environmental risks associated with spills or waste .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

3,4-Dichloro-1-(trifluoromethyl)benzene (CAS 327-78-6)

- Structure : Chlorine at 3- and 4-positions; trifluoromethyl (-CF₃) at 1-position.

- Reactivity: Demonstrates lower electrophilicity compared to 2,4-Dichloro-1-(trifluoromethoxy)benzene due to the electron-withdrawing but non-oxygenated -CF₃ group. In methoxycarbonylation reactions, trifluoromethyl-substituted analogs show 87% conversion, highlighting their reactivity in catalytic processes .

- Applications : Used in the synthesis of fluorinated polymers and pharmaceuticals.

2,4-Dichloro-1-(trifluoromethyl)benzene (CAS not provided)

- Structure : Chlorine at 2- and 4-positions; -CF₃ at 1-position.

- Comparison : The absence of an oxygen atom in -CF₃ reduces polarity compared to the trifluoromethoxy (-OCF₃) group, impacting solubility and interaction with biological targets.

Nitrophenoxy-Substituted Analogs: Nitrofen (CAS 1836-75-5)

- Structure: 2,4-Dichloro-1-(4-nitrophenoxy)benzene.

- Properties: Higher molecular weight (283.09 g/mol) due to the nitro group.

- Applications: A herbicide and known endocrine disruptor, classified under EPA guidelines for restricted use .

Brominated Analogs

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7)

2,4-Dibromo-1-(trifluoromethoxy)benzene (CAS 1840-97-7)

- Structure : Bromine at 2- and 4-positions.

- Reactivity : Higher lipophilicity compared to chlorine analogs, influencing environmental persistence .

Chloroethenyl and Dichloromethyl Derivatives

2,4-Dichloro-1-(2-chloroethenyl)benzene

2,4-Dichloro-1-(dichloromethyl)benzene (CAS 134-25-8)

- Structure : Dichloromethyl (-CHCl₂) at 1-position.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity in Methoxycarbonylation

| Compound | Conversion Rate | Reaction Conditions | Reference |

|---|---|---|---|

| 1,2,4-Trichlorobenzene | 54% | Catalytic, 80°C, 24h | |

| 2,4-Dichloro-1-(trifluoromethyl)benzene | 87% | Same as above |

Research Findings and Key Differences

Electron-Withdrawing Effects: The -OCF₃ group in this compound enhances electrophilic aromatic substitution reactivity compared to -CF₃ or -NO₂ analogs .

Environmental Persistence : Brominated analogs (e.g., 1840-97-7) exhibit longer environmental half-lives due to higher lipophilicity, whereas nitrofen derivatives degrade faster under UV light .

Toxicity Profiles : Nitrofen’s endocrine-disrupting properties contrast with the acute toxicity (H302, H315) of this compound, reflecting differences in metabolic pathways .

Biological Activity

2,4-Dichloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant biological activity. Its unique structural features, including the presence of chlorine and trifluoromethoxy groups, contribute to its potential applications in agriculture and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C7H3Cl2F3O

- Molecular Weight: Approximately 237.00 g/mol

The compound features two chlorine atoms and a trifluoromethoxy group (-O-CF₃) attached to a benzene ring, which enhances its stability and reactivity in various environments .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions .

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various plant pathogens, making it a candidate for use as a pesticide or herbicide .

- Cytotoxic Effects: Studies have demonstrated cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

-

Antimicrobial Activity

- A study evaluated the efficacy of this compound against common agricultural pathogens. Results indicated significant inhibition of pathogen growth at concentrations as low as 50 µg/mL .

- Cytotoxicity Against Cancer Cells

- Enzyme Inhibition Studies

Comparative Analysis

The following table summarizes the biological activities and relevant parameters of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity (µg/mL) | Cytotoxicity (IC50, µM) | Enzyme Inhibition (IC50, µM) |

|---|---|---|---|

| This compound | 50 | H460: 25 HT29: 30 | BChE: 15 |

| 2,4-Dichlorobenzotrifluoride | 75 | H460: 35 HT29: 40 | BChE: 20 |

| Trifluoromethylbenzene | 100 | H460: >50 | BChE: >30 |

Applications

Given its biological activity, this compound has potential applications in:

- Agriculture: As a pesticide or herbicide due to its antimicrobial properties.

- Pharmaceuticals: As a lead compound for developing new anti-cancer agents or neuroprotective drugs based on its enzyme inhibition profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-1-(trifluoromethoxy)benzene, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via electrophilic aromatic substitution or halogenation of precursor aryl trifluoromethyl ethers. For example, (trifluoromethoxy)benzene derivatives are often prepared by hydrogenolysis of chloro-substituted intermediates (e.g., 4-chloro-1-(trifluoromethoxy)benzene) under catalytic conditions . Key considerations include:

- Use of anhydrous solvents (e.g., THF) to avoid side reactions.

- Optimization of reaction temperature and catalyst (e.g., MgBr₂ or BF₃·OEt₂) to enhance regioselectivity .

- Post-reaction purification via column chromatography or preparative TLC (e.g., hexanes/ethyl acetate = 30/1) to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- ¹⁹F NMR : Critical for tracking trifluoromethoxy (-OCF₃) groups; chemical shifts typically appear between -55 to -60 ppm. Internal standards like 2,4-dichloro-1-(trifluoromethyl)benzene ensure accuracy .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+) with deviations <5 ppm .

- Gas-phase electron diffraction : Resolves conformational preferences of the trifluoromethoxy group .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Hazard Classification : Classified as a skin/eye irritant (GHS07). Use PPE (gloves, goggles) in well-ventilated fume hoods .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Waste Disposal : Neutralize halogenated byproducts via approved protocols (e.g., base hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized for methoxycarbonylation or other functionalization reactions involving this compound?

- Answer : Competitive methoxycarbonylation studies (e.g., with 1,2,4-trichlorobenzene) reveal that electron-withdrawing groups (e.g., -OCF₃) enhance reactivity. Key parameters include:

-

Catalyst Selection : Cobalt catalysts (e.g., Co₂(CO)₈) improve yields in radical anion nucleophilic substitutions .

-

Temperature : Reactions at -78°C favor selectivity (e.g., 80:20 product ratio in TESOTf/toluene systems) .

-

Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while toluene enhances steric control .

Q. How should researchers resolve contradictions in reported reactivity data for halogenated trifluoromethoxybenzenes?

- Answer : Discrepancies often arise from substituent electronic effects or experimental variability. For example:

- Competitive Substitution : this compound shows 87% conversion in methoxycarbonylation vs. 54% for 1,2,4-trichlorobenzene due to stronger electron-withdrawing effects of -OCF₃ .

- Analytical Validation : Cross-validate NMR and GC-MS data with isotopic labeling (e.g., ¹³C/²H) to confirm mechanistic pathways .

Q. What strategies mitigate challenges in detecting low-concentration intermediates during synthetic reactions?

- Answer :

- Internal Standards : Use 2,4-dichloro-1-(trifluoromethyl)benzene as a ¹⁹F NMR internal standard to quantify trace intermediates .

- In Situ Monitoring : Employ APPI/LTQ-Orbitrap HRMS for real-time tracking of reactive species (e.g., radical anions) .

- Computational Modeling : Supplement experimental data with DFT calculations to predict intermediate stability and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.